molecular formula C23H24N4O7 B12709935 Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate CAS No. 80440-11-5

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate

Cat. No.: B12709935
CAS No.: 80440-11-5
M. Wt: 468.5 g/mol
InChI Key: XGYNAGHRZHYTDZ-UHFFFAOYSA-N
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Description

This compound features a 2H-pyridine core substituted with multiple functional groups:

  • Azo linkage (-N=N-): Connects the pyridine ring to a phenyl group, which is further modified by a carbonyl-allyloxy ethoxy chain.
  • Electron-withdrawing groups: Cyano (-CN) and ester (-COOEt) groups enhance reactivity and influence electronic properties.
  • Hydroxy (-OH) and methyl (-CH₃) groups: Affect solubility and steric interactions.

Properties

CAS No.

80440-11-5

Molecular Formula

C23H24N4O7

Molecular Weight

468.5 g/mol

IUPAC Name

2-prop-2-enoxyethyl 4-[[5-cyano-1-(2-ethoxy-2-oxoethyl)-6-hydroxy-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoate

InChI

InChI=1S/C23H24N4O7/c1-4-10-32-11-12-34-23(31)16-6-8-17(9-7-16)25-26-20-15(3)18(13-24)21(29)27(22(20)30)14-19(28)33-5-2/h4,6-9,29H,1,5,10-12,14H2,2-3H3

InChI Key

XGYNAGHRZHYTDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)OCCOCC=C)C)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:

    Formation of the Azo Compound: This step involves the diazotization of an aromatic amine followed by coupling with an appropriate phenol or aniline derivative.

    Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide salts.

    Formation of the Pyridine Ring: This step often involves cyclization reactions using suitable precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the azo group may undergo reduction to form amines, which can then interact with biological targets.

Comparison with Similar Compounds

Structural Features

Compound Key Substituents Unique Features Reference
Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate (Target Compound) Azo, cyano, hydroxy, methyl, allyloxy ethoxy ester Combination of azo, cyano, and hydroxy groups on pyridine; dual ester chains -
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate Dichlorophenyl, thiazolo-pyrimidine, methyl groups Heterocyclic fusion (thiazolo-pyrimidine); dichlorophenyl for bioactivity
Thiazolidin-4-one derivatives with azo linkages Azo, thiazolidinone, substituted phenyl Azo-thiazolidinone hybrids; antimicrobial/antioxidant activities
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate Allyloxy phenyl, thieno-pyridine, trifluoromethyl Trifluoromethyl enhances metabolic stability; thieno-pyridine scaffold

Key Observations :

  • The target compound’s azo-pyridine-ester hybrid is distinct from thiazolo-pyrimidine () or thieno-pyridine () scaffolds.

Key Observations :

  • The target compound’s synthesis likely parallels azo coupling (common in dyes ) and esterification steps.
  • Unlike multi-component reactions in thiazolo-pyrimidine synthesis (), the target may require sequential functionalization.

Key Observations :

  • The target’s hydroxy and cyano groups may enhance antioxidant capacity, similar to thiazolidinone-azo compounds ().
  • Allyloxy chains (as in ) could enable photochemical applications, though this is speculative.

Physicochemical Properties

Compound Solubility Stability LogP (Predicted)
Target Compound Moderate (polar esters, hydroxy) Sensitive to UV (azo group) ~2.5
Thiazolo-pyrimidine (Compound 3) Low (lipophilic dichlorophenyl) Stable under acidic conditions ~3.8
Trifluoromethyl analogs Low (trifluoromethyl) High metabolic stability ~3.2

Key Observations :

  • The target’s allyloxy ethoxy chain increases hydrophobicity but hydroxy/cyano groups improve water solubility compared to dichlorophenyl analogs ().

Biological Activity

Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate (CAS No. 80440-11-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Formula: C23H24N4O7
Molecular Weight: 468.46 g/mol
Physical State: Solid
Solubility: Soluble in organic solvents, limited solubility in water

Synthesis and Derivatives

The synthesis of this compound involves the reaction of various chemical precursors, typically including heterocyclic compounds and aromatic diazonium salts. The incorporation of the allyloxy group is particularly noteworthy as it enhances the lipophilicity and potential bioactivity of the compound.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, derivatives of pyridine and azo compounds have shown effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar functional groups have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating a potential for development as an antimicrobial agent .

Hypolipidemic Effects

In related studies, compounds structurally similar to this pyridine derivative have been evaluated for their hypolipidemic effects. For example, certain derivatives have been shown to reduce serum cholesterol and triglyceride levels significantly in animal models, suggesting that this compound may also influence lipid metabolism .

Study on Antioxidant Activity

A study published in the Egyptian Journal of Chemistry evaluated the antioxidant capacity of various heterocyclic compounds. It was found that certain derivatives exhibited high radical scavenging activity, supporting the hypothesis that this compound could similarly act as an effective antioxidant .

Antimicrobial Screening

In vitro studies have shown that related azo compounds possess significant antimicrobial activity. A comparison of different derivatives indicated that modifications to the aromatic ring can enhance activity against specific pathogens. Future research should focus on evaluating this compound's effectiveness against a broader range of microorganisms .

Summary Table of Biological Activities

Activity Type Effect Reference
AntioxidantHigh radical scavenging potential
AntimicrobialEffective against E. coli and S. aureus
HypolipidemicReduces cholesterol and triglycerides

Q & A

Q. What methodologies evaluate the compound’s potential as a functional dye or bioactive agent?

  • Methodological Answer :
  • Dye Performance : Test lightfastness (ISO 105-B02) and washfastness (AATCC 61) .
  • Antimicrobial Assays : Use microdilution (MIC) against S. aureus/E. coli ( used similar pyridones) .
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) .

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